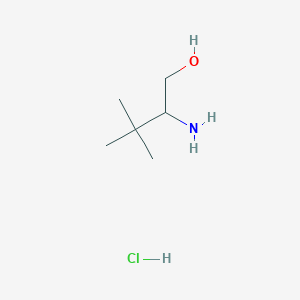![molecular formula C8H13NO B1290067 1-氮杂双环[3.2.2]壬-3-酮 CAS No. 473795-47-0](/img/structure/B1290067.png)
1-氮杂双环[3.2.2]壬-3-酮
描述
1-Azabicyclo[3.2.2]nonan-3-one (1-ABCN) is an organic compound that belongs to the family of azabicyclic compounds. It is a bicyclic compound containing three fused rings and two nitrogen atoms in the ring system. 1-ABCN has been widely studied due to its interesting properties, such as its high reactivity and its ability to form stable complexes with other molecules. It has been used in various applications such as synthesis of other compounds, drug development, and as a catalyst in chemical reactions.
科学研究应用
抗菌和抗真菌应用
- 合成和抗菌评估:衍生自1-氮杂双环[3.2.2]壬-3-酮的2-[(2,4-二芳基-3-氮杂双环[3.3.1]壬-9-亚烷基)腙]-4-苯基-2,3-二氢噻唑对大肠杆菌、枯草杆菌和黄曲霉等微生物表现出显著的体外抗菌和抗真菌活性 (Ramachandran 等,2011)。
抗原生动物活性
- 对罗德西亚锥虫和恶性疟原虫:衍生自1-氮杂双环[3.2.2]壬-3-酮的新型2-氮杂双环[3.2.2]壬烷对罗德西亚锥虫和恶性疟原虫表现出增强的抗原生动物活性,具有作为进一步修饰的先导化合物的潜力 (Seebacher 等,2005)。
抗菌剂的SAR研究
- 立体定向合成和活性关系:1-甲基-2,4-二芳基-3-氮杂双环[3.3.1]壬-9-酮/肟/O-甲基肟的研究确定了抗菌活性的先导分子,强调了1-氮杂双环[3.2.2]壬-3-酮衍生物在开发新型抗菌剂方面的潜力 (Parthiban 等,2010)。
其他应用
- 衍生物作为潜在的镇痛药:与1-氮杂双环[3.2.2]壬-3-酮密切相关的3-氮杂双环[3.3.1]壬烷的某些衍生物已显示出有希望的镇痛活性,表明在疼痛管理中具有潜在应用 (Oki 等,1970)。
未来方向
作用机制
Target of Action
1-Azabicyclo[3.2.2]nonan-3-one and its derivatives have been found to exhibit antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense , which are responsible for malaria and sleeping sickness, respectively .
Mode of Action
The exact mode of action of 1-Azabicyclo[32It is known that some antimalarial agents typically bear basic side chains as ligands . These ligands were attached to the amino substituent of a bridgehead atom of already antiprotozoal active 3-azabicyclo[3.2.2]nonanes . The interaction of these ligands with their targets leads to changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[32Given its antiprotozoal activity, it can be inferred that the compound interferes with essential biochemical pathways in the protozoan parasites, leading to their death or inhibition of growth .
Result of Action
The result of the action of 1-Azabicyclo[3.2.2]nonan-3-one is the inhibition of growth and proliferation of the targeted protozoan parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely malaria and sleeping sickness .
生化分析
Biochemical Properties
1-Azabicyclo[3.2.2]nonan-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolic pathways of protozoal parasites, such as Plasmodium falciparum and Trypanosoma brucei . These interactions often result in the inhibition of enzyme activity, thereby disrupting the metabolic processes essential for the survival of these parasites.
Cellular Effects
The effects of 1-Azabicyclo[3.2.2]nonan-3-one on different cell types and cellular processes are profound. In protozoal cells, this compound has been observed to interfere with cell signaling pathways, gene expression, and cellular metabolism . By inhibiting key enzymes and proteins, 1-Azabicyclo[3.2.2]nonan-3-one disrupts the normal functioning of these cells, leading to their death. Additionally, this compound has shown cytotoxic effects on certain mammalian cell lines, indicating its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 1-Azabicyclo[3.2.2]nonan-3-one involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and altering their function . For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential metabolites in protozoal parasites . Additionally, 1-Azabicyclo[3.2.2]nonan-3-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azabicyclo[3.2.2]nonan-3-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-Azabicyclo[3.2.2]nonan-3-one can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes . These long-term effects are particularly evident in in vitro studies using protozoal parasites and mammalian cell lines .
Dosage Effects in Animal Models
The effects of 1-Azabicyclo[3.2.2]nonan-3-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of protozoal parasites without causing significant toxicity . At higher doses, 1-Azabicyclo[3.2.2]nonan-3-one can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
1-Azabicyclo[3.2.2]nonan-3-one is involved in several metabolic pathways, particularly those related to the biosynthesis and degradation of essential metabolites in protozoal parasites . This compound interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels . For example, 1-Azabicyclo[3.2.2]nonan-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides and amino acids, disrupting the metabolic balance within the cells .
Transport and Distribution
The transport and distribution of 1-Azabicyclo[3.2.2]nonan-3-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 1-Azabicyclo[3.2.2]nonan-3-one within cells are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 1-Azabicyclo[3.2.2]nonan-3-one is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting of 1-Azabicyclo[3.2.2]nonan-3-one to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling .
属性
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473795-47-0 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that 1-azabicyclo[3.2.2]nonan-3-one readily undergoes deuterium exchange at the C3 position. What does this suggest about the structure of this compound?
A1: The rapid deuterium exchange at the C3 position of 1-azabicyclo[3.2.2]nonan-3-one in the presence of MeOD suggests that the ketone exists in equilibrium with its enol tautomer. This enol form has a more acidic hydrogen at the C3 position, which is easily replaced by deuterium from the solvent. This easy enolization is a key chemical property of this compound [].
Q2: The synthesis described in the paper utilizes cinchonine and cinchonidine as starting materials. Why are these specific molecules chosen for this reaction?
A2: Cinchonine and cinchonidine are naturally occurring quinoline alkaloids that possess the desired azabicyclic ring system required for the target molecule. Their use as starting materials provides a chiral pool approach, meaning the existing chirality in these molecules is exploited to control the stereochemistry of the final product, leading to enantiopure 1-azabicyclo[3.2.2]nonanes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
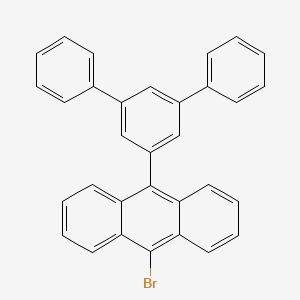
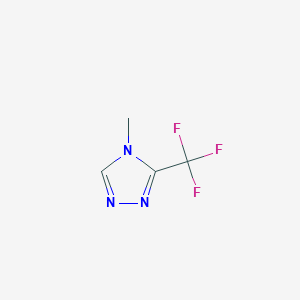


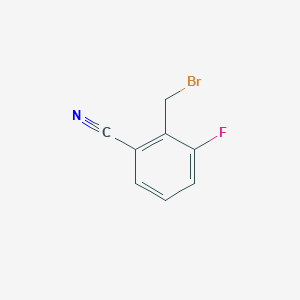
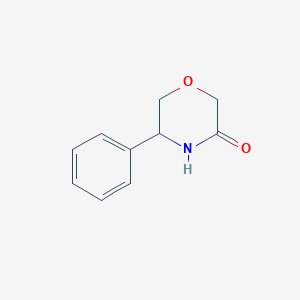

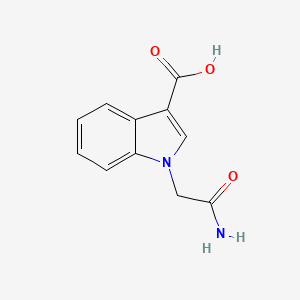
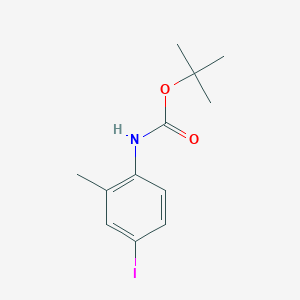
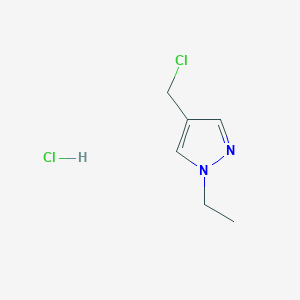
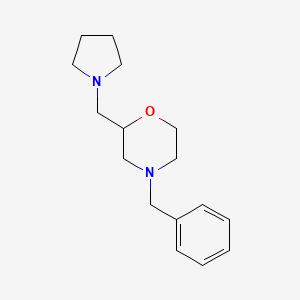
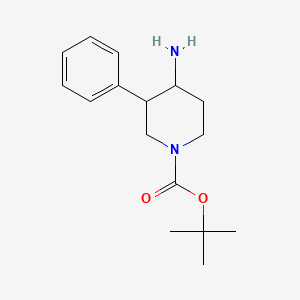
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
